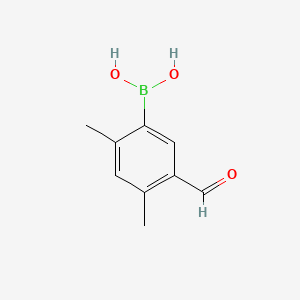
5-Formyl-2,4-dimethylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2,4-dimethylphenylboronic acid: is an organic compound with the molecular formula C9H11BO3. It is a derivative of phenylboronic acid, characterized by the presence of a formyl group at the 5-position and two methyl groups at the 2- and 4-positions on the phenyl ring. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2,4-dimethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-formyl-2,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Formyl-2,4-dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Potassium permanganate, chromium trioxide, and solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or ether.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 5-Carboxy-2,4-dimethylphenylboronic acid.
Reduction: 5-Hydroxymethyl-2,4-dimethylphenylboronic acid.
Aplicaciones Científicas De Investigación
Chemistry: 5-Formyl-2,4-dimethylphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to develop enzyme inhibitors and study enzyme mechanisms .
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Formyl-2,4-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the formyl and methyl groups, making it less sterically hindered and more reactive in some cases.
3-Formylphenylboronic Acid: Similar structure but with the formyl group at the 3-position, leading to different reactivity and steric effects.
4-Formylphenylboronic Acid: Similar structure but with the formyl group at the 4-position, affecting its reactivity and applications.
Uniqueness: 5-Formyl-2,4-dimethylphenylboronic acid is unique due to the presence of both formyl and methyl groups, which influence its reactivity and steric properties. These functional groups make it a valuable intermediate in organic synthesis, allowing for the formation of complex molecules with specific properties .
Propiedades
Fórmula molecular |
C9H11BO3 |
|---|---|
Peso molecular |
177.99 g/mol |
Nombre IUPAC |
(5-formyl-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5,12-13H,1-2H3 |
Clave InChI |
XSBFRPNNMUFXKF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1C)C)C=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


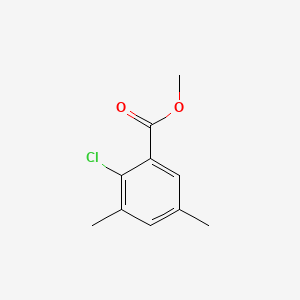
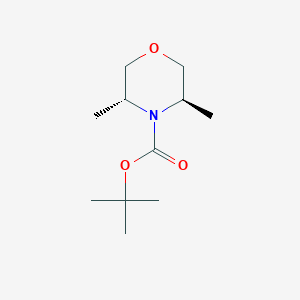
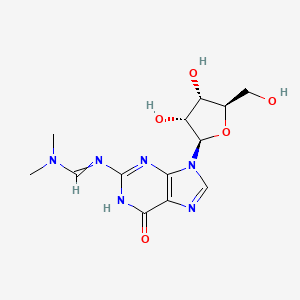


![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)

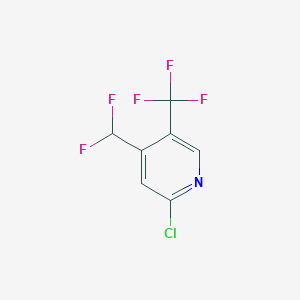
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
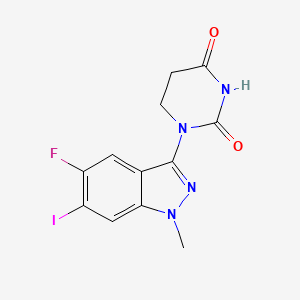
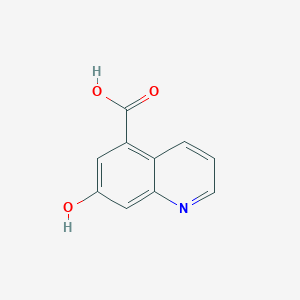
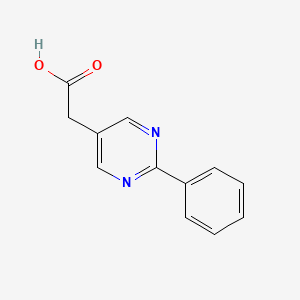
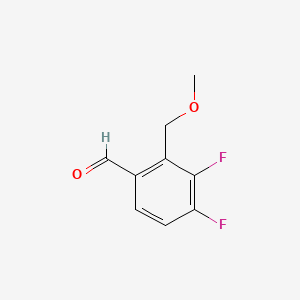
![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
